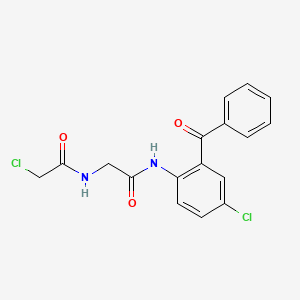

Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro-

Description

Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- (CAS: 4016-85-7) is a chloro-substituted acetamide derivative featuring a benzoyl group at the 2-position and a chlorine atom at the 4-position of the phenyl ring. The compound’s structure includes an amide linkage connecting the 2-chloroacetamide moiety to a secondary amine group, which is further bonded to the 2-benzoyl-4-chlorophenyl scaffold . This configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives and amines under controlled conditions, as exemplified in similar acetamide syntheses (e.g., ) .

Propriétés

Numéro CAS |

101398-16-7 |

|---|---|

Formule moléculaire |

C17H14Cl2N2O3 |

Poids moléculaire |

365.2 g/mol |

Nom IUPAC |

N-(2-benzoyl-4-chlorophenyl)-2-[(2-chloroacetyl)amino]acetamide |

InChI |

InChI=1S/C17H14Cl2N2O3/c18-9-15(22)20-10-16(23)21-14-7-6-12(19)8-13(14)17(24)11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,22)(H,21,23) |

Clé InChI |

KNGMVRLBVYIMOK-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNC(=O)CCl |

Origine du produit |

United States |

Méthodes De Préparation

Structural and Functional Overview

Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- belongs to the acetamide class of compounds, characterized by the presence of an amide bond ($$-\text{NHCO}-$$) and halogen substituents. The benzoyl group at the 2-position of the chlorophenyl ring introduces steric and electronic effects that influence reactivity, while the chloroacetamide side chain enhances electrophilicity, making the compound a candidate for further functionalization.

Key Structural Features :

- Benzoyl-chlorophenyl backbone : Provides a planar aromatic system conducive to π-π interactions.

- Chloroacetamide side chain : Introduces polarity and potential hydrogen-bonding sites.

- Ethyl linker : Balances rigidity and flexibility, affecting conformational dynamics.

The compound’s synthetic utility spans pharmaceutical intermediates, agrochemical precursors, and materials science applications, necessitating scalable and reproducible preparation methods.

Synthetic Routes and Methodologies

Retrosynthetic Analysis

Retrosynthetic deconstruction reveals two primary fragments:

- 2-Benzoyl-4-chloroaniline : Serves as the aromatic core.

- 2-Chloroacetamide : Provides the electrophilic side chain.

Coupling these fragments via amide bond formation forms the target compound. Alternative routes may involve sequential functionalization of preassembled intermediates.

Stepwise Synthesis Protocol

Step 1: Preparation of 2-Benzoyl-4-chloroaniline

Reaction : Benzoylation of 4-chloroaniline using benzoyl chloride in the presence of a base.

$$

\text{4-Chloroaniline} + \text{Benzoyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{2-Benzoyl-4-chloroaniline} + \text{HCl}

$$

Conditions :

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (1.2 equiv)

- Temperature : 0–5°C (to minimize side reactions)

- Yield : 85–90%

Step 2: Synthesis of 2-Chloroacetamide

Reaction : Chlorination of acetamide using phosphorus oxychloride ($$ \text{POCl}3 $$).

$$

\text{Acetamide} + \text{POCl}3 \xrightarrow{\Delta} \text{2-Chloroacetamide} + \text{H}3\text{PO}4

$$

Conditions :

Step 3: Coupling of Fragments

Reaction : Amide bond formation between 2-benzoyl-4-chloroaniline and 2-chloroacetamide using a coupling agent.

$$

\text{2-Benzoyl-4-chloroaniline} + \text{2-Chloroacetamide} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}

$$

Conditions :

Reaction Optimization and Critical Parameters

Solvent Selection

Catalytic Systems

Temperature and Time Dependence

- Room Temperature : Balances reaction rate and byproduct formation.

- Elevated Temperatures (40–50°C) : Reduce reaction time to 6–8 hours but risk decomposition.

Purification and Characterization

Chromatographic Purification

Recrystallization

Spectroscopic Characterization

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Solvent Recycling

Waste Management

- Byproducts : Phosphoric acid from chlorination step neutralized with calcium hydroxide ($$ \text{Ca(OH)}_2 $$).

Analyse Des Réactions Chimiques

Types of Reactions

Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents on the aromatic ring.

Applications De Recherche Scientifique

Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of Acetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-2-chloro- involves its interaction with specific molecular targets and pathways. For example, it has been shown to dock into the binding pocket of the GABAA receptor, suggesting its potential as an anxiolytic and skeletal muscle relaxant . The compound’s structure allows it to interact with various biological molecules, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Dichlorophenyl and Pyrazolyl Derivatives

The compound 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () shares a chloroacetamide backbone but incorporates a dichlorophenyl group and a pyrazolyl ring. Key differences include:

- Electronic Effects : The pyrazolyl ring introduces hydrogen-bonding capabilities via its NH and carbonyl groups, enhancing intermolecular interactions in crystal lattices.

- Conformational Flexibility : The dihedral angles between the dichlorophenyl and pyrazolyl rings (54.8°–77.5°) suggest greater steric hindrance compared to the target compound’s planar benzoyl group .

Nitro-Substituted Analogues

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide () replaces the amino-oxoethyl group with a nitro substituent. This modification:

- Increases Molecular Weight (353.16 g/mol vs. 329.18 g/mol for the target compound).

- Alters Electronic Properties : The nitro group’s strong electron-withdrawing nature may reduce nucleophilicity at the amide nitrogen, affecting reactivity in coupling reactions .

Amino and Hydroxyethylamino Derivatives

- N-(2-Benzoyl-4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]-N-methylacetamide () features a tertiary amine with hydroxyethyl and ethyl groups. This enhances solubility in polar solvents due to hydrogen-bonding interactions, unlike the less polar target compound .

- N-(2-Benzoyl-4-chlorophenyl)-2-(1H-imidazol-2-ylthio)acetamide hydrochloride () incorporates an imidazole-thioether group, which may improve metal-coordination abilities and antimicrobial potency .

Sulfonyloxy and Propynylamino Derivatives

- N-(2-Benzoyl-4-chlorophenyl)-2-(3-ethylpent-1-yn-3-ylamino)-N-methylacetamide () introduces a propargylamine moiety, which could enable click chemistry modifications for targeted drug delivery .

Physicochemical and Crystallographic Properties

Q & A

Basic: What are the critical steps in synthesizing this acetamide derivative, and how can reaction progress be monitored?

Methodological Answer:

The synthesis involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base. Key steps include:

- Stepwise addition of reactants : For example, adding 1,2-diaminobenzene to a pre-cooled solution of intermediates at 0–5°C to control exothermicity .

- Purification : Post-reaction, the mixture is washed with HCl, NaHCO₃, and brine, followed by drying over anhydrous Na₂SO₄ and solvent evaporation .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) is used to track reaction completion. UV-active spots indicate intermediates and products .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Recorded in DMSO-d₆ to identify proton environments (e.g., amide NH at δ 10–12 ppm) and carbon backbone .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsional conformations. For example, dihedral angles between aromatic rings (e.g., 54.8°–77.5°) reveal steric effects .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

- Reaction path search : Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for coupling reactions .

- Data-driven optimization : Machine learning models trained on experimental parameters (e.g., solvent polarity, temperature) narrow optimal conditions, reducing trial-and-error approaches .

- Hydrogen bonding analysis : Molecular dynamics simulations assess dimerization patterns (e.g., R₂²(10) motifs in crystal packing) to predict solubility and stability .

Advanced: How to resolve contradictions in spectroscopic data across synthesis batches?

Methodological Answer:

- Cross-validation : Compare NMR shifts with X-ray data to distinguish between structural isomers or polymorphs. For example, variable dihedral angles in crystallography may explain shifts in NH proton environments .

- Control experiments : Replicate reactions under inert atmospheres to rule out oxidation byproducts. Use deuterated solvents to confirm solvent interactions in NMR .

- Elemental analysis : Verify purity (C, H, N within ±0.5% of theoretical values) to exclude impurities skewing spectral data .

Advanced: What conformational factors influence the compound’s stability in solid-state structures?

Methodological Answer:

- Dihedral angle analysis : X-ray crystallography reveals that steric repulsion between the dichlorophenyl and pyrazol-4-yl rings induces torsional strain (e.g., 44.5°–77.5° angles), affecting packing efficiency .

- Hydrogen bonding networks : Intermolecular N–H⋯O bonds stabilize dimers (R₂²(10) motifs). Disruption of these bonds (e.g., via solvent polarity changes) reduces crystallinity .

- Thermogravimetric analysis (TGA) : Correlate thermal decomposition profiles with conformational rigidity observed in crystal structures .

Advanced: How do substituent variations (e.g., benzoyl vs. chlorophenyl groups) impact synthetic yields?

Methodological Answer:

- Electronic effects : Electron-withdrawing groups (e.g., Cl) deactivate aromatic rings, slowing nucleophilic substitution. Use activating agents like TBTU to enhance coupling efficiency .

- Steric hindrance : Bulkier substituents (e.g., benzoyl) reduce reaction rates. Optimize stoichiometry (e.g., 1:1.5 molar ratios of amine to carboxylic acid derivatives) to offset steric limitations .

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of hindered intermediates compared to DCM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.